molecular formula C14H14F5NO3 B10904755 2,2,3,3-Tetrafluoropropyl 5-(4-fluoroanilino)-5-oxopentanoate

2,2,3,3-Tetrafluoropropyl 5-(4-fluoroanilino)-5-oxopentanoate

Cat. No.: B10904755
M. Wt: 339.26 g/mol
InChI Key: MJHKNXLXENZHOT-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoropropyl 5-(4-fluoroanilino)-5-oxopentanoate: is a synthetic organic compound with a complex structure. It belongs to the class of fluorinated organic molecules and contains both fluorine and nitrogen atoms. The compound’s systematic name reflects its substituents and functional groups, emphasizing its intricate nature.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of 4-fluoroaniline (an aromatic amine) with 2,2,3,3-tetrafluoropropyl acrylate (an α,β-unsaturated ester). The reaction proceeds via nucleophilic addition of the amine to the acrylate double bond, resulting in the formation of the desired product.

Reaction Conditions: The reaction typically occurs under mild conditions, with the use of a suitable solvent (such as dichloromethane or tetrahydrofuran) and a base (such as triethylamine). The reaction mixture is stirred at room temperature or slightly elevated temperatures. Purification methods include column chromatography or recrystallization.

Industrial Production: Industrial-scale production of this compound involves optimization of the synthetic route, scalability, and cost-effectiveness. Manufacturers may employ continuous flow processes or batch reactions to produce sufficient quantities for various applications.

Chemical Reactions Analysis

Reactivity:

2,2,3,3-Tetrafluoropropyl 5-(4-fluoroanilino)-5-oxopentanoate: exhibits reactivity typical of esters and aromatic amines. It can undergo various reactions, including:

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

    Reduction: Reduction of the carbonyl group can lead to the formation of the alcohol derivative.

    Substitution: The fluorine atoms on the tetrafluoropropyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., concentrated HCl) or basic conditions (e.g., NaOH).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., alkoxides, amines).

Major Products: The major products depend on the specific reaction conditions and the substituents involved. Hydrolysis yields the corresponding carboxylic acid and amine, while reduction produces the alcohol derivative.

Scientific Research Applications

Chemistry:

    Fluorinated Building Block: Researchers use this compound as a building block for designing novel fluorinated molecules with specific properties.

    Drug Development: Fluorinated compounds often enhance drug stability, bioavailability, and metabolic resistance.

Biology and Medicine:

    Fluorine-Containing Pharmaceuticals: Scientists explore its potential as a drug candidate due to fluorine’s unique effects on pharmacokinetics.

    Fluorescent Probes: The compound’s fluorine atoms can serve as fluorescent labels for biological imaging.

Industry:

    Materials Science: Its fluorinated nature makes it useful in developing specialty materials, coatings, and polymers.

    Electronics: It may find applications in organic electronics and semiconductors.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For pharmaceuticals, it may interact with cellular receptors, enzymes, or metabolic pathways. Further research is needed to elucidate its precise targets.

Comparison with Similar Compounds

While there are no direct analogs with the exact substituents, researchers can compare it to other fluorinated esters and aromatic amines. Its unique combination of fluorine atoms and aromatic functionality sets it apart.

Properties

Molecular Formula

C14H14F5NO3

Molecular Weight

339.26 g/mol

IUPAC Name

2,2,3,3-tetrafluoropropyl 5-(4-fluoroanilino)-5-oxopentanoate

InChI

InChI=1S/C14H14F5NO3/c15-9-4-6-10(7-5-9)20-11(21)2-1-3-12(22)23-8-14(18,19)13(16)17/h4-7,13H,1-3,8H2,(H,20,21)

InChI Key

MJHKNXLXENZHOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCC(=O)OCC(C(F)F)(F)F)F

Origin of Product

United States

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